MRT-83 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

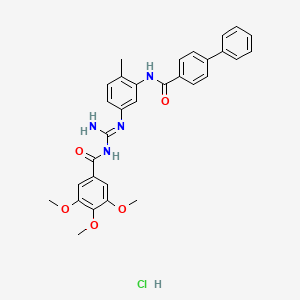

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQUUTBPNBYISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Machinery: An In-depth Technical Guide to the Mechanism of Action of MRT-83 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide delineates the mechanism of action of MRT-83, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the intricate signaling cascades it modulates.

Core Mechanism of Action: Inhibition of the Smoothened Receptor

MRT-83 is an acylguanidine derivative that functions as a direct antagonist of the Smoothened receptor.[1] In the canonical Hedgehog signaling pathway, the binding of Hh ligands (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates its inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of Hh target genes.

MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor.[1] This interaction prevents the conformational changes in Smo that are necessary for its activation and downstream signaling, even in the presence of Hh ligands or activating mutations in Ptch. Consequently, the signaling cascade is halted, the Gli transcription factors remain in their inactive state, and the transcription of pro-proliferative and pro-survival target genes is suppressed.

Quantitative Analysis of MRT-83 Potency

The inhibitory potency of MRT-83 has been quantified in various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, demonstrating its nanomolar efficacy.

| Assay System | Cell Line | Readout | IC50 (nM) | Reference |

| Shh-Light2 Reporter Assay | Shh-Light2 | Gli-dependent luciferase expression | 15 | [2] |

| Alkaline Phosphatase Assay | C3H10T1/2 | Osteoblast differentiation | 11 | [2] |

| BODIPY-cyclopamine Binding | HEK293-hSmo | Displacement of fluorescent ligand | 4.6 | |

| BODIPY-cyclopamine Binding | HEK293-mSmo | Displacement of fluorescent ligand | 14 | |

| GCP Proliferation (ShhN-induced) | Rat GCPs | Cellular proliferation | ~3 | |

| GCP Proliferation (SAG-induced) | Rat GCPs | Cellular proliferation | ~6 |

Visualizing the Mechanism of Action

Hedgehog Signaling Pathway and the Action of MRT-83

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound.

Caption: Inhibition of the Hedgehog signaling pathway by MRT-83.

Experimental Workflow for Characterizing MRT-83 Activity

The following diagram outlines a typical experimental workflow to characterize the antagonist activity of a compound like MRT-83.

Caption: Workflow for characterizing a Smoothened antagonist.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of MRT-83. For complete, detailed protocols, please refer to the primary publication by Roudaut et al. (2011) in Molecular Pharmacology.

Cell Lines and Culture

-

Shh-Light2 Cells: These are NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter. They are cultured in DMEM supplemented with 10% FBS, antibiotics, and selection agents.

-

C3H10T1/2 Cells: A mouse embryonic fibroblast cell line that can be induced to differentiate into osteoblasts by Hh pathway activation. They are maintained in DMEM with 10% FBS and antibiotics.

-

HEK293 cells expressing human or mouse Smo: Human embryonic kidney 293 cells are transiently or stably transfected with plasmids encoding human or mouse Smoothened. They are cultured in DMEM with 10% FBS and antibiotics.

-

Granule Cell Precursors (GCPs): Primary cultures of GCPs are isolated from the cerebella of early postnatal rat pups.

In Vitro Assays

-

BODIPY-Cyclopamine Binding Assay:

-

HEK293 cells expressing either human or mouse Smo are seeded in multi-well plates.

-

The cells are incubated with a fixed concentration of BODIPY-cyclopamine, a fluorescently labeled Smo antagonist.

-

Increasing concentrations of MRT-83 are added to compete for binding to Smo.

-

After incubation, the cells are washed to remove unbound ligand.

-

The amount of bound BODIPY-cyclopamine is quantified using a fluorescence plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of MRT-83.

-

-

Gli-Luciferase Reporter Assay (Shh-Light2 cells):

-

Shh-Light2 cells are plated in multi-well plates.

-

The cells are treated with a Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of MRT-83.

-

Following an incubation period, the cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency.

-

The IC50 value is calculated from the dose-response curve.

-

-

Alkaline Phosphatase (AP) Differentiation Assay (C3H10T1/2 cells):

-

C3H10T1/2 cells are seeded in multi-well plates.

-

The cells are stimulated with a Hh pathway agonist in the presence of different concentrations of MRT-83.

-

After several days of incubation to allow for differentiation, the cells are lysed.

-

AP activity, a marker of osteoblast differentiation, is measured using a colorimetric or fluorometric substrate.

-

The IC50 value is determined from the dose-response curve of AP activity inhibition.

-

Conclusion

This compound is a highly potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway at nanomolar concentrations. Its direct interaction with Smo prevents downstream signaling, leading to the suppression of Hh-driven cellular processes such as proliferation and differentiation. The robust in vitro activity of MRT-83, as demonstrated by various biochemical and cell-based assays, establishes it as a valuable research tool for investigating Hh signaling and as a promising scaffold for the development of novel anticancer therapeutics targeting this critical pathway.

References

Navigating Cellular Signaling: A Technical Guide to MRT-83 Hydrochloride and the ULK1/2 Inhibitor MRT68921

Executive Summary: In the landscape of targeted therapeutics, small molecule inhibitors are pivotal tools for dissecting and manipulating cellular pathways. This guide provides a comprehensive technical overview of two distinct classes of molecules that have been ambiguously associated with the "MRT" nomenclature: MRT-83, a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, and MRT68921, a highly potent inhibitor of the ULK1 and ULK2 kinases that are central to the initiation of autophagy. Due to the similarity in their identifiers, this document delineates the discovery, synthesis, and biological evaluation of each compound in separate, detailed sections to provide clarity for researchers, scientists, and drug development professionals.

Section 1: MRT-83 Hydrochloride, a Potent Smoothened Antagonist

Discovered as a novel acylguanidine, this compound is a potent and specific antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] Its ability to block Hh signaling makes it a valuable research tool and a potential therapeutic agent in Hh-driven cancers.[1]

Quantitative Biological Data

The inhibitory activity of MRT-83 has been quantified in various cell-based assays, demonstrating its nanomolar potency.

| Assay System | Cell Line | IC50 (nM) | Reference |

| Shh-light2 Gli-luciferase Reporter Assay | Shh-light2 (NIH3T1/2) | 15 | [2] |

| Alkaline Phosphatase Activity Assay | C3H10T1/2 | 11 | [2] |

Signaling Pathway and Mechanism of Action

MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor.[1] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which drive the expression of Hh target genes. MRT-83 blocks this pathway by antagonizing Smo, thereby preventing the activation of Gli transcription factors.

Experimental Protocols

Synthesis of this compound

The synthesis of MRT-83 involves the reaction of a cyanamide derivative with an appropriate aniline chlorohydrate in boiling toluene. The resulting guanidine is then converted to its hydrochloride salt.

-

Reactants : Cyanamide 1 and aniline 2 as chlorohydrate.

-

Solvent : Toluene.

-

Reaction Condition : The mixture is refluxed for 3 hours.

-

Workup : The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

Salt Formation : The solid is treated with 2M HCl in methanol overnight, followed by evaporation to yield the hydrochloride salt.

Gli-Luciferase Reporter Assay

This assay is conducted in a Shh-LIGHT2 cell line, which is a clonal NIH3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter.

-

Cell Seeding : Plate Shh-LIGHT2 cells in a 96-well plate.

-

Treatment : Treat the cells with purified Sonic Hedgehog (Shh) protein (e.g., 50 ng/mL) in the presence of varying concentrations of MRT-83 or vehicle control.

-

Incubation : Incubate the cells for 48 hours.

-

Lysis and Reading : Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of Hh pathway activation.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay measures the ability of MRT-83 to displace the fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

-

Cell Culture : Use cells overexpressing the Smoothened receptor (e.g., HEK293 cells).

-

Incubation : Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of MRT-83.

-

Washing : Wash the cells to remove unbound ligands.

-

Detection : The amount of bound BODIPY-cyclopamine is quantified using fluorescence detection methods such as flow cytometry or a fluorescence plate reader. A decrease in fluorescence intensity indicates competitive binding of MRT-83 to Smo.

Section 2: MRT68921, a Potent ULK1/2 Kinase Inhibitor

MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy. This compound serves as a critical tool for studying the role of ULK1/2 in autophagy and other cellular processes.

Quantitative Biological Data

MRT68921 exhibits high potency against its primary targets, ULK1 and ULK2, and has been characterized in cellular assays for its anti-proliferative effects.

| Target/Assay | IC50 (nM) / EC50 (µM) | Reference |

| ULK1 (in vitro kinase assay) | 2.9 nM | |

| ULK2 (in vitro kinase assay) | 1.1 nM | |

| Cytotoxicity (NCI-H460 cells, 24h) | 1.76 µM | |

| Cytotoxicity (MNK45 cells, 24h) | 8.91 µM |

Signaling Pathway and Mechanism of Action

Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome. The initiation of autophagy is tightly regulated by the ULK1 complex, which includes ULK1/2, ATG13, FIP200, and ATG101. This complex is a key integrator of nutrient status, being negatively regulated by mTORC1 (in nutrient-rich conditions) and positively regulated by AMPK (in low-energy states). MRT68921 inhibits the kinase activity of ULK1 and ULK2, thereby blocking the phosphorylation of downstream autophagy-related proteins and preventing the formation of the autophagosome.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This assay measures the kinase activity of ULK1 by quantifying the phosphorylation of a substrate.

-

Reaction Mixture : Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 30 µM ATP, and 0.5 µCi of [γ-32P]ATP.

-

Enzyme and Inhibitor : Add purified ULK1 enzyme and varying concentrations of MRT68921 to the reaction mixture.

-

Incubation : Incubate the reaction at 25°C for 5 minutes.

-

Termination : Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis : Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and detect the radiolabeled phosphorylated substrate by autoradiography.

Cellular Autophagy Assay: LC3 Puncta Formation

This immunofluorescence-based assay visualizes the formation of autophagosomes by detecting the localization of LC3 to punctate structures.

-

Cell Culture and Treatment : Culture cells on coverslips and treat with autophagy inducers (e.g., starvation in EBSS) in the presence of varying concentrations of MRT68921 or vehicle control for a specified time (e.g., 1-2 hours).

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like digitonin or saponin.

-

Immunostaining : Incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Imaging and Quantification : Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell. A decrease in the number of puncta indicates inhibition of autophagy.

Cellular Autophagy Assay: p62/SQSTM1 Degradation

This Western blot-based assay measures the levels of p62, a protein that is selectively degraded by autophagy.

-

Cell Culture and Treatment : Treat cultured cells with autophagy inducers and varying concentrations of MRT68921.

-

Cell Lysis : Lyse the cells to extract total protein.

-

Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p62 and a loading control (e.g., β-actin).

-

Detection and Analysis : Use a secondary antibody conjugated to HRP for chemiluminescent detection. An accumulation of p62 indicates a blockage in autophagic flux.

References

The Structure-Activity Relationship of MRT-83 Hydrochloride: A Potent Smoothened Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. MRT-83, an acylguanidine-based compound, has demonstrated nanomolar potency in inhibiting Hh signaling in a variety of in vitro and in vivo models. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data for MRT-83 and its analogs, the experimental protocols for key biological assays, and a visualization of its mechanism of action within the Hh signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics targeting the Hedgehog pathway.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been linked to the initiation and progression of several human malignancies, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of the Hh signal. In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, culminating in the activation of Gli transcription factors and the expression of Hh target genes.

This compound has emerged as a powerful tool for studying Hh pathway biology and as a promising scaffold for the development of anti-cancer agents. It belongs to the acylguanidine class of molecules and has been shown to be more potent than the first-generation Smo antagonist, cyclopamine.[1] This guide will delve into the molecular determinants of MRT-83's activity, providing a detailed analysis of its structure-activity relationship.

Quantitative Structure-Activity Relationship (SAR) Data

The development of MRT-83 was the result of a systematic optimization of an initial hit compound, an acylthiourea derivative (MRT-10), identified through virtual screening.[2][3] The subsequent exploration of acylurea (MRT-14) and acylguanidine scaffolds led to the discovery of MRT-83, which exhibits significantly enhanced potency.[2][3] Further structural modifications of MRT-83 led to the identification of even more potent analogs, such as MRT-92. The following table summarizes the in vitro activities of MRT-83 and key analogs.

| Compound | Scaffold | Shh-light2 IC50 (nM) | C3H10T1/2 Alkaline Phosphatase IC50 (nM) | BODIPY-cyclopamine Binding IC50 (nM) |

| MRT-10 | Acylthiourea | 640 | - | - |

| MRT-14 | Acylurea | 160 | - | - |

| MRT-83 | Acylguanidine | 15 | 11 | 4.6 (human Smo), 14 (mouse Smo) |

| MRT-92 | Acylguanidine | 0.8 | 0.5 | 8.4 (human Smo) |

| MRT-36 (inactive analog) | - | >10,000 | - | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR data table. These protocols are based on those described in the primary literature, particularly the work of Roudaut et al. (2011).

Shh-light2 Reporter Gene Assay

This assay quantifies the activity of the Hh pathway by measuring the expression of a Gli-dependent luciferase reporter.

-

Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

The medium is then replaced with low-serum medium (0.5% FBS) containing a Hh pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) and varying concentrations of the test compounds (e.g., MRT-83).

-

After a 48-hour incubation, the cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency.

-

IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

C3H10T1/2 Alkaline Phosphatase Differentiation Assay

This assay measures the differentiation of C3H10T1/2 pluripotent mesenchymal cells into osteoblasts, a process induced by Hh pathway activation, by quantifying alkaline phosphatase activity.

-

Cell Culture: C3H10T1/2 cells are maintained in DMEM with 10% FBS and penicillin/streptomycin.

-

Assay Procedure:

-

Cells are plated in 96-well plates.

-

The following day, the medium is replaced with medium containing a Hh pathway agonist (e.g., Shh-N or SAG) and a dilution series of the test compounds.

-

After 72 hours of incubation, the cells are washed with PBS and lysed.

-

Alkaline phosphatase activity in the cell lysates is measured using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.

-

IC50 values are calculated from the dose-response curves.

-

BODIPY-cyclopamine Binding Assay

This is a competitive binding assay that measures the ability of a test compound to displace the fluorescently labeled cyclopamine analog, BODIPY-cyclopamine, from the Smoothened receptor.

-

Cell Preparation: HEK293 cells are transiently or stably transfected with an expression vector for human or mouse Smo.

-

Assay Procedure:

-

The transfected cells are harvested and incubated with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of the test compound in a binding buffer.

-

The incubation is carried out for a defined period (e.g., 2-4 hours) at 37°C.

-

Following incubation, the cells are washed to remove unbound ligand.

-

The amount of cell-bound fluorescence is quantified using a fluorescence plate reader or by flow cytometry.

-

IC50 values are determined from the competition binding curves.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Hedgehog signaling pathway, the mechanism of action of MRT-83, and a typical experimental workflow for its evaluation.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Caption: Experimental workflow for the evaluation of MRT-83 and its analogs.

Conclusion

This compound is a highly potent and specific antagonist of the Smoothened receptor, representing a significant advancement in the development of Hedgehog pathway inhibitors. The structure-activity relationship studies of the acylguanidine scaffold have provided valuable insights into the key molecular interactions required for high-affinity binding to Smo. The optimization from the initial acylthiourea hit to the highly potent acylguanidine MRT-92 demonstrates a clear path for the rational design of next-generation Smo antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting the Hedgehog signaling pathway.

References

MRT-83 hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and specific small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its in vitro and in vivo evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating Hh pathway signaling and as a potential therapeutic agent.

Chemical Properties

This compound is a white to off-white solid compound. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₃₁ClN₄O₅ |

| Molecular Weight | 575.05 g/mol |

| CAS Number | 1359944-60-7 |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Table 1: Chemical Properties of this compound

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver in several human cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

MRT-83 acts as a direct antagonist of the Smoothened receptor. By binding to Smo, MRT-83 prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI proteins.

Figure 1: Hedgehog Signaling Pathway and the Mechanism of MRT-83 Inhibition. In the "OFF" state, PTCH inhibits Smo, leading to the formation of GLI repressors. In the "ON" state, Hedgehog ligand binding to PTCH relieves Smo inhibition, resulting in GLI activator formation and target gene transcription. MRT-83 directly antagonizes Smo, locking the pathway in an "OFF" state.

Quantitative Biological Activity

The inhibitory potency of this compound has been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its nanomolar efficacy in blocking Hedgehog pathway signaling.

| Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Shh-light2 | GLI-dependent Luciferase Reporter | 15 | [1] |

| C3H10T1/2 | Alkaline Phosphatase Activity | 11 | [1] |

| Rat Cerebellar Granule Precursors (GCPs) | ShhN-induced Proliferation | ~3 | [1] |

| Rat Cerebellar Granule Precursors (GCPs) | SAG-induced Proliferation | ~6 | [1] |

| HEK293 cells expressing human Smo | BODIPY-cyclopamine Binding | 4.6 | [1] |

| Cells expressing mouse Smo | BODIPY-cyclopamine Binding | 14 |

Table 2: In Vitro IC₅₀ Values for this compound.

Detailed Experimental Protocols

GLI-Dependent Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of GLI proteins in response to Hedgehog pathway activation and its inhibition by compounds like MRT-83.

Materials:

-

NIH-3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-light2 cells).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% calf serum (CS), penicillin, and streptomycin.

-

Low serum DMEM (0.5% CS).

-

Sonic Hedgehog conditioned medium (Shh-CM) or a Smo agonist (e.g., SAG).

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Seed Shh-light2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

After 24 hours, replace the growth medium with low serum DMEM.

-

Prepare serial dilutions of this compound in low serum DMEM.

-

Add the MRT-83 dilutions to the respective wells. Include a vehicle control (DMSO).

-

Induce Hedgehog pathway activation by adding Shh-CM or a Smo agonist (e.g., SAG) to all wells except for the negative control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of MRT-83 to determine the IC₅₀ value.

Figure 2: Workflow for the GLI-Dependent Luciferase Reporter Assay.

BODIPY-Cyclopamine Competition Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the Smoothened receptor.

Materials:

-

HEK293 cells transiently or stably overexpressing Smoothened (human or mouse).

-

BODIPY-cyclopamine.

-

This compound dissolved in DMSO.

-

Unlabeled cyclopamine (for determining non-specific binding).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Harvest Smo-expressing HEK293 cells and resuspend them in PBS.

-

Prepare a series of dilutions of this compound.

-

In separate tubes, incubate a fixed number of cells with a constant concentration of BODIPY-cyclopamine and varying concentrations of MRT-83.

-

Include control tubes with:

-

Cells and BODIPY-cyclopamine only (total binding).

-

Cells, BODIPY-cyclopamine, and a saturating concentration of unlabeled cyclopamine (non-specific binding).

-

-

Incubate the samples for 1-2 hours at 37°C, protected from light.

-

Wash the cells with cold PBS to remove unbound fluorescent ligand.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of MRT-83 to determine the IC₅₀ value.

In Vivo Inhibition of Hedgehog Signaling

Stereotaxic injection into the brain of animal models can be used to assess the in vivo efficacy of MRT-83 in inhibiting Hedgehog signaling.

Materials:

-

Adult mice.

-

This compound formulated for in vivo administration.

-

Stereotaxic apparatus.

-

Anesthesia.

-

Surgical tools.

-

Hamilton syringe.

Procedure:

-

Anesthetize the mouse and mount it securely in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using predetermined coordinates relative to bregma, drill a small hole through the skull over the target brain region (e.g., the lateral ventricle for targeting the subventricular zone).

-

Slowly lower a Hamilton syringe containing the MRT-83 solution to the desired depth.

-

Infuse the solution at a slow, controlled rate.

-

After infusion, leave the needle in place for a few minutes to allow for diffusion and to prevent backflow upon retraction.

-

Slowly withdraw the needle and suture the scalp incision.

-

Provide post-operative care and monitoring.

-

At a designated time point post-injection, sacrifice the animals and collect brain tissue for analysis (e.g., quantitative PCR for Hh target genes like Ptch1 and Gli1, or immunohistochemistry).

Conclusion

This compound is a valuable research tool for the study of Hedgehog signaling. Its high potency and specificity for the Smoothened receptor make it an ideal compound for elucidating the role of this pathway in both normal physiology and disease. The detailed protocols provided in this guide offer a starting point for researchers to incorporate MRT-83 into their experimental workflows. Further investigation into the therapeutic potential of MRT-83 in Hh-driven cancers is warranted.

References

MRT-83 Hydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathway it modulates.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. In the adult, aberrant activation of this pathway can drive the initiation and progression of several malignancies, including medulloblastoma, basal cell carcinoma, and certain types of pancreatic and lung cancers. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of Hh signaling. In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling cascades that culminate in the activation of Gli transcription factors and the expression of Hh target genes.

This compound, with the chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide hydrochloride, is a synthetic acylguanidine derivative that acts as a potent antagonist of Smo. Its ability to block Hh signaling at the level of Smo makes it a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct interaction with the Smoothened receptor. Its mechanism of action involves:

-

Direct Binding to Smoothened: MRT-83 binds to the Smoothened receptor, likely within its seven-transmembrane domain.

-

Inhibition of Ligand Binding: It competitively inhibits the binding of fluorescently labeled cyclopamine, a known Smo antagonist, to both human and mouse Smo.[1]

-

Prevention of Smo Ciliary Accumulation: A crucial step in Hh pathway activation is the translocation of Smo to the primary cilium. MRT-83 abrogates the agonist-induced trafficking of Smo to this organelle.[1]

By blocking these key activation steps, MRT-83 effectively shuts down the downstream signaling cascade, leading to the inhibition of Gli-mediated gene transcription.

Quantitative Data

The potency of this compound has been evaluated in various in vitro cellular assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Hedgehog Signaling Inhibition | Shh-light2 | IC50 | 15 | [1] |

| Hedgehog Signaling Inhibition | C3H10T1/2 | IC50 | 11 | [1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of MRT-83 and the experimental approaches used for its characterization, the following diagrams are provided.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Caption: Experimental workflow for the characterization of MRT-83.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Hedgehog Signaling Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog signaling pathway in response to inhibitors.

-

Cell Line: Shh-light II cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

-

Procedure:

-

Seed Shh-light II cells in a 96-well plate and grow to confluence.

-

Starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 24 hours.

-

Treat the cells with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a Smo agonist like SAG) in the presence of varying concentrations of this compound or vehicle control.

-

Incubate for 48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the MRT-83 concentration and fitting the data to a four-parameter logistic equation.

-

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine if a compound binds to the same site on Smoothened as cyclopamine.

-

Cell Line: HEK293 cells transiently or stably overexpressing human or mouse Smoothened.

-

Reagents:

-

BODIPY-cyclopamine (fluorescently labeled cyclopamine)

-

Unlabeled this compound

-

-

Procedure:

-

Culture Smo-expressing HEK293 cells in a suitable format (e.g., 96-well plate).

-

Incubate the cells with a fixed concentration of BODIPY-cyclopamine in the presence of increasing concentrations of unlabeled this compound.

-

Incubate at 37°C for a sufficient period to reach binding equilibrium.

-

Wash the cells to remove unbound fluorescent ligand.

-

Measure the cell-associated fluorescence using a fluorescence plate reader or flow cytometer.

-

The displacement of BODIPY-cyclopamine by MRT-83 will result in a decrease in the fluorescence signal, from which the binding affinity (Ki) of MRT-83 can be calculated.

-

Ciliary Smoothened Accumulation Assay (Immunofluorescence)

This microscopy-based assay visualizes the effect of MRT-83 on the agonist-induced translocation of Smoothened to the primary cilium.

-

Cell Line: C3H10T1/2 or other ciliated cell lines.

-

Procedure:

-

Grow cells on glass coverslips to confluence and then serum-starve to induce ciliogenesis.

-

Treat the cells with a Smo agonist (e.g., SAG) with or without this compound for a specified time (e.g., 2-4 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum).

-

Incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Quantify the percentage of cilia positive for Smoothened staining in each treatment group.

-

In Vivo Hedgehog Pathway Inhibition Assay

This in vivo experiment assesses the ability of MRT-83 to inhibit Hedgehog signaling in a living organism.

-

Animal Model: Adult mice.

-

Procedure:

-

Administer Sonic Hedgehog (Shh) into the lateral ventricle of the mouse brain via stereotaxic injection to activate the Hh pathway in the subventricular zone.

-

Co-inject this compound or a vehicle control with the Shh.

-

After a defined period, sacrifice the animals and collect the brain tissue.

-

Perform in situ hybridization on brain sections using a probe for Patched1 (a direct downstream target of Hh signaling).

-

Quantify the level of Patched1 mRNA expression in the subventricular zone to determine the extent of Hh pathway inhibition by MRT-83.

-

Conclusion

This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in cancer. Its high potency and well-characterized mechanism of action as a Smoothened antagonist make it a suitable compound for in vitro and in vivo studies aimed at understanding Hh-driven tumorigenesis and for the preclinical evaluation of Hh pathway inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize MRT-83 in their cancer research endeavors. Further studies are warranted to explore the therapeutic potential of this compound in relevant preclinical cancer models.

References

Acylguanidine Derivatives as Smoothened Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in various cancers, including basal cell carcinoma and medulloblastoma.[1] A key transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO), making it a prime therapeutic target for anticancer drug development.[1] While several SMO inhibitors have been developed, challenges such as drug resistance and adverse side effects persist.[1] This has spurred the discovery of novel classes of SMO antagonists, among which acylguanidine derivatives have emerged as a potent and promising chemotype.

This technical guide provides an in-depth overview of acylguanidine derivatives as SMO antagonists, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Smoothened Receptor

Acylguanidine derivatives function by directly binding to the SMO receptor, thereby inhibiting its activity and blocking the downstream signaling cascade.[1] The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on SMO, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors. Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation and survival. Acylguanidine-based SMO antagonists competitively bind to SMO, preventing its activation and subsequent downstream signaling, ultimately leading to the suppression of tumor growth.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory action of acylguanidine derivatives.

Caption: Canonical Hedgehog signaling pathway and the inhibitory point of acylguanidine antagonists.

Structure-Activity Relationship (SAR) of Acylguanidine Derivatives

The development of potent acylguanidine SMO antagonists has been guided by systematic structure-activity relationship studies. A virtual screening effort initially identified MRT-10, an acylthiourea-based compound, as a novel SMO inhibitor.[1] Subsequent optimization led to the development of the acylguanidine MRT-83, which demonstrated nanomolar antagonist potency. Further elongation of the biaryl moiety of MRT-83 resulted in the discovery of MRT-92, one of the most potent SMO antagonists identified to date, exhibiting sub-nanomolar activity.

The general pharmacophore for these acylguanidine derivatives consists of three hydrogen bond acceptor groups and three hydrophobic regions. The key structural modifications and their impact on antagonist activity are summarized in the diagram below.

References

Methodological & Application

Application Notes and Protocols for MRT-83 Hydrochloride: A Potent Smoothened Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By inhibiting Smo, MRT-83 effectively blocks the downstream signaling cascade that is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma. These application notes provide detailed protocols for in vitro and in vivo experiments to characterize the activity of MRT-83 and similar Smo antagonists.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor, a seven-transmembrane protein. In the canonical Hedgehog signaling pathway, the binding of Hh ligands (such as Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes. MRT-83 blocks this process, effectively silencing the pathway even in the presence of Hh ligands or in cases of ligand-independent activation due to Ptch mutations.

Data Presentation

Quantitative Summary of this compound Activity

| Assay Type | Cell Line/System | Agonist/Condition | IC50 Value | Reference |

| Hedgehog Pathway Inhibition | Shh-light2 (NIH3T3) | ShhN | ~3 nM | [1] |

| Cell Proliferation | Rat Granular Cerebellar Precursors (GCPs) | ShhN | ~3 nM | MedChemExpress |

| Cell Proliferation | Rat Granular Cerebellar Precursors (GCPs) | SAG (Smo Agonist) | ~6 nM | MedChemExpress |

| Bodipy-Cyclopamine Binding | HEK293 cells expressing human Smo (HEK-hSmo) | Bodipy-Cyclopamine | 4.6 nM | MedChemExpress |

| Bodipy-Cyclopamine Binding | Cells expressing mouse Smo | Bodipy-Cyclopamine | 14 nM | MedChemExpress |

| Alkaline Phosphatase Induction | C3H10T1/2 cells | ShhN or SAG | Not specified | [2][3] |

| Gli-Luciferase Reporter Activity | Shh-LIGHT2 cells | Sonic Hedgehog protein | 2.6 ± 0.4 nM | [1] |

Signaling Pathway Diagram

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

Shh-light2 Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay quantitatively measures the activity of the Hedgehog signaling pathway by utilizing a cell line (Shh-light2) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.[1]

Materials:

-

Shh-light2 cells (a clonal NIH3T3 cell line)

-

DMEM with 10% Bovine Calf Serum (BCS) and 0.5% BCS

-

Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed Shh-light2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Once confluent, replace the growth medium with low-serum medium (0.5% BCS).

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Add the MRT-83 dilutions to the cells, followed by the addition of Shh conditioned medium or a final concentration of 50 ng/mL recombinant Shh protein. Include appropriate vehicle controls.

-

Incubate the plate for 30-48 hours at 37°C in a CO2 incubator.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luciferase activity against the concentration of MRT-83 to determine the IC50 value.

Caption: Workflow for the Shh-light2 luciferase reporter assay.

Bodipy-Cyclopamine Competitive Binding Assay

This assay determines the ability of a compound to compete with a fluorescently labeled cyclopamine derivative (Bodipy-cyclopamine) for binding to the Smoothened receptor.

Materials:

-

HEK293 cells overexpressing Smoothened (or other suitable cell line)

-

Bodipy-cyclopamine

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorometer or fluorescence microscope

Protocol:

-

Seed Smo-expressing cells in a suitable plate format (e.g., 96-well plate).

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound.

-

Add the MRT-83 dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).

-

Add a constant concentration of Bodipy-cyclopamine (e.g., 10 nM) to all wells and incubate for 2 hours at 37°C.

-

Wash the cells with PBS to remove unbound Bodipy-cyclopamine.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a fluorometer or visualize and quantify using a fluorescence microscope.

-

Plot the fluorescence intensity against the concentration of MRT-83 to determine the IC50 value.

C3H10T1/2 Cell Alkaline Phosphatase Assay for Osteoblast Differentiation

Activation of the Hedgehog pathway in the mesenchymal stem cell line C3H10T1/2 induces differentiation into osteoblasts, which can be quantified by measuring alkaline phosphatase (AP) activity.

Materials:

-

C3H10T1/2 cells

-

DMEM with 10% Fetal Bovine Serum (FBS) and 0.5% calf serum

-

Shh conditioned medium or a Smo agonist (e.g., SAG, purmorphamine)

-

This compound

-

Alkaline phosphatase assay kit (e.g., using pNPP or a chemiluminescent substrate)

-

96-well plates

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed C3H10T1/2 cells in a 96-well plate and grow to confluency.

-

Switch to a low-serum medium (e.g., DMEM with 0.5% calf serum).

-

Add the Hh pathway agonist (e.g., Shh or 100 nM SAG) and serial dilutions of MRT-83 to the cells.

-

Incubate for 3-5 days to allow for differentiation.

-

Lyse the cells according to the protocol of the chosen AP assay kit.

-

Measure the alkaline phosphatase activity using a plate reader.

-

Plot the AP activity against the concentration of MRT-83 to determine the IC50 value.

Immunofluorescence Staining for Smoothened Trafficking to the Primary Cilium

This protocol allows for the visualization of Smoothened translocation to the primary cilium upon Hedgehog pathway activation and its inhibition by MRT-83.

Materials:

-

NIH3T3 cells or other ciliated cell line

-

DMEM with appropriate serum

-

Shh conditioned medium or Smo agonist

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a primary cilium marker)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Coverslips and microscope slides

-

Fluorescence or confocal microscope

Protocol:

-

Seed cells on coverslips in a culture plate.

-

Grow cells to near confluency and then serum-starve for 24 hours to induce ciliogenesis.

-

Treat the cells with a Hh pathway agonist (e.g., Shh) with or without MRT-83 for a specified time (e.g., 4-24 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies (anti-Smo and anti-acetylated tubulin) overnight at 4°C.

-

Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Quantify the percentage of cilia with Smoothened localization in each treatment group.

Caption: Workflow for immunofluorescence analysis of Smoothened trafficking.

In Vivo Hedgehog Pathway Inhibition in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of MRT-83 in a mouse model of Hh-dependent cancer, such as a medulloblastoma allograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Hh-dependent tumor cells (e.g., Ptch+/- medulloblastoma cells)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Equipment for drug administration (e.g., oral gavage needles, syringes)

Protocol:

-

Implant Hh-dependent tumor cells subcutaneously or orthotopically into the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, MRT-83).

-

Administer MRT-83 or vehicle according to a predetermined schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for further analysis, such as pharmacodynamic studies (e.g., qPCR for Hh target genes) or histological examination.

-

Plot tumor growth curves to evaluate the anti-tumor efficacy of MRT-83.

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is used to measure the mRNA levels of Hh target genes, such as Ptch1 and Gli1, to confirm the pharmacodynamic effect of MRT-83.

Materials:

-

Tumor tissue or cells treated with MRT-83

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Ptch1, Gli1, and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Primer Sequences (Mouse):

-

Gli1 Forward: 5'-GTC GGA GGC CTT CAG AAT GT-3'

-

Gli1 Reverse: 5'-GGC TGA CAG AAG TCC TGT TCC-3'

-

Ptch1 Forward: 5'-CTG GCT GGG GCT ACA TCC-3'

-

Ptch1 Reverse: 5'-CGA AGT GCA GAT GGC GAT-3'

-

Gapdh Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'

-

Gapdh Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'

Protocol:

-

Extract total RNA from treated cells or tumor tissue.

-

Synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions using the qPCR master mix, cDNA, and primers for the target and housekeeping genes.

-

Run the qPCR reactions on a thermal cycler with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

References

Application Notes and Protocols for MRT-83 Hydrochloride: An In Vitro Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] As a member of the acylguanidine family, MRT-83 effectively inhibits Hh signaling in various in vitro models with nanomolar potency, making it a valuable tool for studying the biological roles of this pathway and for potential therapeutic development in Hh-driven diseases.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

The Hedgehog signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the formation and progression of several types of cancer. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch1) receptor, which alleviates its inhibition of the 7-transmembrane receptor Smoothened (Smo). Activated Smo then translocates to the primary cilium, initiating a downstream signaling cascade that culminates in the activation of Gli family transcription factors and the expression of Hh target genes.

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor. This interaction prevents the agonist-induced conformational changes and subsequent translocation of Smo to the primary cilium, thereby blocking the downstream signaling cascade.

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway and the inhibitory action of MRT-83 HCl.

Data Presentation

The inhibitory activity of this compound has been quantified in several cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| Gli-Luciferase Reporter Assay | Shh-light2 | Shh Conditioned Medium | 15 | |

| Alkaline Phosphatase Assay | C3H10T1/2 | Shh Conditioned Medium | 11 | |

| GCP Proliferation Assay | Rat Cerebellar Granule Precursors | ShhN (3 nM) | ~3 | |

| GCP Proliferation Assay | Rat Cerebellar Granule Precursors | SAG (0.01 µM) | ~6 | |

| BODIPY-cyclopamine Binding Assay | HEK-hSmo | BODIPY-cyclopamine | 4.6 | |

| BODIPY-cyclopamine Binding Assay | Mouse Smo expressing cells | BODIPY-cyclopamine | 14 |

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Assay

This assay measures the transcriptional activity of the Gli transcription factors, which is a downstream indicator of Hedgehog pathway activation.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for the Hedgehog signaling luciferase reporter assay.

Materials:

-

Gli Luciferase Reporter NIH-3T3 Cell Line (e.g., BPS Bioscience #79646)

-

DMEM (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

Assay Medium (DMEM with 0.5% calf serum)

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience)

-

Luminometer

Protocol:

-

The day before the experiment, seed the Gli Luciferase Reporter NIH-3T3 cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of growth medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 16-24 hours until they reach confluency. It is critical for the cells to be confluent for optimal results.

-

Carefully aspirate the growth medium from the wells.

-

Prepare serial dilutions of this compound in assay medium.

-

Add 50 µL of the this compound dilutions to the appropriate wells.

-

Prepare the Hedgehog agonist (e.g., SAG at a final concentration that induces a robust signal) in assay medium and add 50 µL to the wells containing this compound and to the "agonist only" control wells.

-

Add 100 µL of assay medium to the "unstimulated control" wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well and gently rock the plate for approximately 15 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the normalized luminescence against the log concentration of this compound.

BODIPY-cyclopamine Competitive Binding Assay

This assay directly measures the ability of this compound to compete with a fluorescently labeled ligand, BODIPY-cyclopamine, for binding to the Smoothened receptor.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for the BODIPY-cyclopamine competitive binding assay.

Materials:

-

HEK293 cells stably or transiently expressing human Smoothened (HEK-hSmo)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BODIPY-cyclopamine

-

This compound

-

Flow cytometer

Protocol:

-

Culture HEK-hSmo cells to approximately 80-90% confluency.

-

Harvest the cells and resuspend them in an appropriate assay buffer.

-

Prepare serial dilutions of this compound.

-

In a multi-well plate or microcentrifuge tubes, incubate a fixed concentration of BODIPY-cyclopamine with the HEK-hSmo cells in the presence of varying concentrations of this compound or vehicle control.

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C, protected from light.

-

Wash the cells with cold PBS to remove unbound BODIPY-cyclopamine.

-

Analyze the fluorescence of the cell population using a flow cytometer.

-

The geometric mean of the fluorescence intensity is used to determine the degree of inhibition of BODIPY-cyclopamine binding.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Smoothened Ciliary Localization Assay

This immunofluorescence-based assay visualizes the effect of this compound on the agonist-induced translocation of Smoothened to the primary cilium.

Experimental Workflow: Ciliary Localization Assay

Caption: Workflow for the Smoothened ciliary localization assay.

Materials:

-

C3H10T1/2 or NT2 cells

-

Cell culture medium

-

Hedgehog pathway agonist (e.g., SAG)

-

This compound

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-Smoothened and anti-acetylated tubulin (ciliary marker)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Seed C3H10T1/2 cells onto glass coverslips in a multi-well plate and culture until confluent.

-

Induce ciliogenesis by serum starvation (e.g., switching to a low-serum medium for 24 hours).

-

Treat the cells with the Hh agonist (e.g., SAG) in the presence or absence of various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies against Smoothened and acetylated tubulin diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze the images to quantify the percentage of cilia positive for Smoothened staining in each treatment condition. MRT-83 is expected to abrogate the agonist-induced accumulation of Smo in the primary cilium.

References

Application Notes and Protocols for MRT-83 Hydrochloride: A Potent Smoothened Antagonist

These application notes provide a detailed protocol for a cell-based assay to characterize the activity of MRT-83 hydrochloride, a potent antagonist of the Smoothened (Smo) receptor and an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound effectively blocks Hh signaling in various cellular assays with nanomolar potency, demonstrating greater efficacy than the reference Smo antagonist, cyclopamine.[2] Its mechanism of action involves inhibiting the binding of Bodipy-cyclopamine to human and mouse Smo and preventing the agonist-induced trafficking of Smo to the primary cilium.[2] These characteristics make MRT-83 a valuable tool for investigating Hh pathway-related cellular processes and a potential candidate for therapeutic development in diseases associated with aberrant Hh signaling, such as cancer.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Assay Type | IC50 Value | Reference |

| Shh-light2 | Hedgehog Signaling Reporter Assay | 15 nM | |

| C3H10T1/2 | Hedgehog Signaling Reporter Assay | 11 nM | |

| HT-1080 | Antiproliferative Assay (72 hrs) | 29 µM | |

| LS180 | Antiproliferative Assay (72 hrs) | 9.7 µM |

Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G protein-coupled receptor-like protein Smoothened (Smo), allowing it to translocate to the primary cilium. This initiates a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of Hh target genes. MRT-83 acts as an antagonist to Smo, thereby inhibiting this signaling cascade.

Experimental Protocol: Hedgehog Signaling Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway using a luciferase reporter system. Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are a suitable model for this assay.

Materials:

-

This compound (stock solution in DMSO)

-

Shh-light2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture Shh-light2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to prepare a 2X stock of each concentration.

-

After 24 hours of cell seeding, remove the medium from the wells.

-

Add 50 µL of the 2X this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

-

-

Pathway Activation:

-

Immediately after adding the compound, add 50 µL of Shh conditioned medium or medium containing a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the negative control wells (which should receive 50 µL of regular medium).

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

-

-

Luciferase Assay:

-

After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions.

-

Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

Application Notes and Protocols for MRT-83 Hydrochloride Administration in Mice

For research use only. Not for use in humans.

Introduction

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. MRT-83 inhibits Hh signaling by binding to SMO, thereby preventing the downstream activation of GLI transcription factors. These application notes provide detailed protocols for the administration of this compound to mice for in vivo research, based on available literature.

Data Presentation

In Vitro Activity of MRT-83

| Cell Line | Assay | IC50 (nM) | Reference |

| Shh-light2 | Gli-dependent luciferase activity | 15 | [3] |

| C3H10T1/2 | Alkaline phosphatase activity | 11 | [3] |

| Rat Cerebellar Granule Precursors | ShhN-induced proliferation | ~3 | [2] |

| Rat Cerebellar Granule Precursors | SAG-induced proliferation | ~6 | |

| HEK cells expressing human SMO | BODIPY-cyclopamine binding | 4.6 | |

| Cells expressing mouse SMO | BODIPY-cyclopamine binding | 14 |

In Vivo Administration and Efficacy Data

| Compound | Administration Route | Dosage | Mouse Model | Effect | Reference |

| MRT-83 | Stereotaxic (intracerebroventricular) | 2 µL of 100 µM solution | Adult C57BL/6 mice | Abolished Shh-induced Patched (Ptc) transcription in the subventricular zone | |

| MRT-92 (structurally related) | Intraperitoneal (IP) | 15 mg/kg | Melanoma xenograft | Suppressed tumor growth and decreased GLI1 expression | |

| MRT-92 (structurally related) | Oral gavage (PO) | 200 mg/kg, daily for 2 weeks | Colorectal cancer xenograft (LS180) | Inhibited tumor growth by 48% |

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. MRT-83 acts as an antagonist to SMO, preventing its activation even in the presence of Hedgehog ligand, thus blocking the entire downstream signaling cascade.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

Protocol 1: Intracerebroventricular Administration (Stereotaxic Injection)

This protocol is based on the methodology described by Roudaut et al. (2011) and is suitable for assessing the central nervous system effects of MRT-83.

1. Materials:

-

This compound

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Surgical tools (scalpel, drill, etc.)

-

Suturing material or tissue adhesive

-

Heating pad to maintain body temperature

2. Procedure:

-

Preparation of Dosing Solution: Prepare a 100 µM solution of this compound in the chosen vehicle. Ensure the solution is sterile-filtered.

-

Animal Preparation: Anesthetize an adult mouse using the chosen anesthetic. Confirm the depth of anesthesia by lack of pedal reflex.

-

Surgical Procedure:

-

Place the anesthetized mouse in the stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Shave the surgical area on the head and sterilize with an appropriate antiseptic.

-

Make a midline incision in the scalp to expose the skull.

-

Identify the bregma. The coordinates for the lateral ventricle are typically: Anterior/Posterior: -0.2 mm from bregma; Medial/Lateral: ±1.0 mm from midline; Dorsal/Ventral: -2.5 mm from the skull surface. These may need to be optimized for the specific mouse strain and age.

-

Drill a small burr hole at the identified coordinates.

-

-

Injection:

-

Lower the Hamilton syringe needle to the target depth.

-

Infuse 2 µL of the 100 µM MRT-83 solution slowly over 2-4 minutes to allow for diffusion and prevent tissue damage.

-

Leave the needle in place for an additional 2-5 minutes to minimize backflow upon withdrawal.

-

Slowly retract the needle.

-

-

Post-Operative Care:

-

Suture the incision or close with tissue adhesive.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the mouse to recover on a heating pad until ambulatory.

-

Monitor the animal closely for the next 24-48 hours.

-

Caption: Experimental workflow for stereotaxic injection of MRT-83.

Protocol 2: Intraperitoneal (IP) Administration (Suggested Protocol)

Disclaimer: This protocol has not been specifically validated for this compound but is based on standard IP injection techniques in mice and dosages used for the structurally related compound MRT-92. Dose-finding studies are highly recommended.

1. Materials:

-

This compound

-

Vehicle: A suitable vehicle for acylguanidine compounds may include DMSO and a carrier oil (e.g., corn oil) or 2-hydroxypropyl-β-cyclodextrin (HPβCD). A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. Vehicle scouting is essential.

-

Syringe (1 mL) with a 25-27 gauge needle.

2. Procedure:

-

Preparation of Dosing Solution:

-

Based on the related compound MRT-92, a starting dose could be in the range of 15-25 mg/kg.

-

Calculate the required amount of MRT-83 and vehicle based on the average weight of the mice and a standard injection volume (e.g., 10 mL/kg).

-

Example for a 20 g mouse at 15 mg/kg and 10 mL/kg injection volume:

-